1,3-Diethyl 2-pentadecylidenepropanedioate
1,3-Diethyl 2-pentadecylidenepropanedioate
SPV106 is a novel ligand of lysine acetyltransferases (KATs), possessing a previously unobserved inhibitor/activator activity profile against protein acetyltransferases.
Brand Name:
Vulcanchem
CAS No.:
1036939-38-4
VCID:
VC0543737
InChI:
InChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3
SMILES:
CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC
Molecular Formula:
C22H40O4
Molecular Weight:
368.5 g/mol
1,3-Diethyl 2-pentadecylidenepropanedioate
CAS No.: 1036939-38-4
Cat. No.: VC0543737
Molecular Formula: C22H40O4
Molecular Weight: 368.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | SPV106 is a novel ligand of lysine acetyltransferases (KATs), possessing a previously unobserved inhibitor/activator activity profile against protein acetyltransferases. |
|---|---|
| CAS No. | 1036939-38-4 |
| Molecular Formula | C22H40O4 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | diethyl 2-pentadecylidenepropanedioate |
| Standard InChI | InChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3 |
| Standard InChI Key | APIJHPAXMCKJBY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC |
| Canonical SMILES | CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator